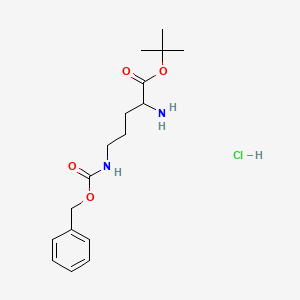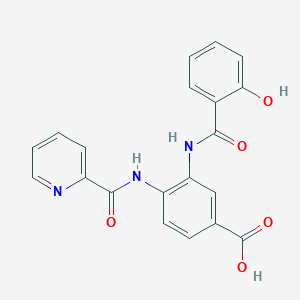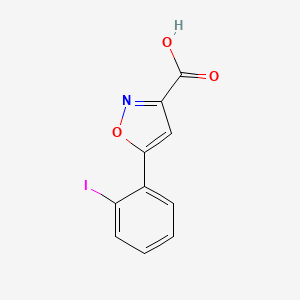
5-(2-Iodophenyl)isoxazole-3-carboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Iodophenyl)isoxazole-3-carboxylic Acid is a compound belonging to the isoxazole family, which is a group of five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. Isoxazole derivatives are known for their wide range of biological activities and therapeutic potential . This particular compound features an iodine atom attached to the phenyl ring, which can significantly influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
This reaction can be catalyzed by various metal catalysts such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal-catalyzed reactions .
One common method involves the reaction of hydroximinoyl chlorides with iodinated terminal alkynes . The reaction conditions often include the use of a base such as potassium carbonate (K₂CO₃) and a catalyst like 18-crown-6 at elevated temperatures (around 80°C) for several hours .
Industrial Production Methods
the principles of green chemistry and atom economy are increasingly being applied to develop more efficient and environmentally friendly synthetic routes .
Chemical Reactions Analysis
Types of Reactions
5-(2-Iodophenyl)isoxazole-3-carboxylic Acid can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The isoxazole ring can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.
Cycloaddition Reactions: The compound can undergo further cycloaddition reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized derivatives, while oxidation and reduction reactions can lead to changes in the oxidation state of the isoxazole ring .
Scientific Research Applications
5-(2-Iodophenyl)isoxazole-3-carboxylic Acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 5-(2-Iodophenyl)isoxazole-3-carboxylic Acid involves its interaction with various molecular targets and pathways. The iodine atom on the phenyl ring can enhance the compound’s ability to interact with biological targets, potentially increasing its efficacy as a therapeutic agent . The isoxazole ring itself is known to interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Chlorophenyl)isoxazole-3-carboxylic Acid
- 5-(4-Methoxyphenyl)isoxazole-3-carboxylic Acid
- 5-(Thiophen-2-yl)isoxazole-3-carboxaldehyde
Uniqueness
The presence of the iodine atom in 5-(2-Iodophenyl)isoxazole-3-carboxylic Acid distinguishes it from other similar compounds. This iodine atom can significantly influence the compound’s reactivity and biological activity, making it a unique and valuable compound for scientific research .
Properties
Molecular Formula |
C10H6INO3 |
|---|---|
Molecular Weight |
315.06 g/mol |
IUPAC Name |
5-(2-iodophenyl)-1,2-oxazole-3-carboxylic acid |
InChI |
InChI=1S/C10H6INO3/c11-7-4-2-1-3-6(7)9-5-8(10(13)14)12-15-9/h1-5H,(H,13,14) |
InChI Key |
KEWQAOKKLOSNMI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=NO2)C(=O)O)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


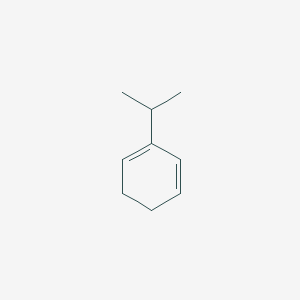
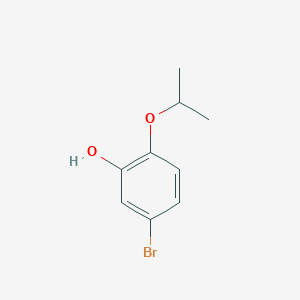

![Bis[(2-bromophenyl)thio]methane](/img/structure/B13708234.png)


![3-[4-(Trifluoromethoxy)phenyl]-1,2,5-oxadiazole](/img/structure/B13708251.png)
![6-Nitro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B13708259.png)

